2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone

Melting point determination Derivative identification Qualitative organic analysis

Analytical labs quantifying airborne carbonyls per ISO 16000-3 face co-elution risks with generic DNPH derivatives. Pinacolone 2,4-DNPH (CAS 964-53-4) resolves this with a Kovats RI of 2433 (OV-3), well-separated from common co-pollutant derivatives. Its sharp mp 127°C and near-exclusive E-isomer profile ensure unambiguous identity confirmation and simplified HPLC-UV system suitability.

Molecular Formula C12H16N4O4
Molecular Weight 280.28 g/mol
CAS No. 964-53-4
Cat. No. B12789678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone
CAS964-53-4
Molecular FormulaC12H16N4O4
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C
InChIInChI=1S/C12H16N4O4/c1-8(12(2,3)4)13-14-10-6-5-9(15(17)18)7-11(10)16(19)20/h5-7,14H,1-4H3
InChIKeyOMNJXFSXEYYSRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone (CAS 964-53-4) – Compound Class and Analytical Identity


2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone (CAS 964-53-4), also known as pinacolone 2,4-dinitrophenylhydrazone, is a hydrazone derivative formed by the condensation of 2,4-dinitrophenylhydrazine (DNPH) with 3,3-dimethyl-2-butanone (pinacolone). With molecular formula C12H16N4O4 and a molecular weight of 280.28 g/mol, this compound belongs to the class of 2,4-dinitrophenylhydrazones widely employed for carbonyl compound derivatization in analytical chemistry [1]. The compound is characterized by a melting point of 127 °C and a documented Kovats retention index of 2433 on OV-3 stationary phase at 205 °C, positioning it as a distinctly retained species among aliphatic ketone DNPH derivatives [1]. Computational predictions from ChemSpider indicate a density of 1.3±0.1 g/cm³, a boiling point of 394.0±52.0 °C at 760 mmHg, and an ACD/LogP of 4.26, consistent with the hydrophobic character imparted by the tert-butyl substituent .

Why Generic 2,4-Dinitrophenylhydrazone Substitutes Cannot Replace Pinacolone DNPH (CAS 964-53-4) in Analytical Methods


Within the class of 2,4-dinitrophenylhydrazones, seemingly minor structural variations produce quantifiable differences in chromatographic retention, melting point, and stereoisomeric stability that preclude casual interchange of DNPH derivatives. The seminal work by Pías and Gascó (1975) established that Kovats retention indices of 48 carbonyl DNPH derivatives span several hundred units, with branched ketone derivatives eluting systematically later than their linear counterparts [1]. For the pinacolone derivative specifically, the gem-dimethyl substitution at the 3-position generates a sterically congested environment that not only elevates the retention index to 2433—placing it in a chromatographic region distinct from common co-pollutant DNPH derivatives such as 2-butanone DNPH (RI 2356) and acetone DNPH (RI 2272)—but also strongly biases the E/Z stereoisomeric equilibrium, a factor shown by Uchiyama et al. (2007) to directly impact quantitative accuracy when acid-catalyzed derivatization protocols are employed [1][2]. Substituting a generic DNPH derivative without accounting for these structural determinants risks co-elution, identity misassignment, and systematic quantification error.

Quantitative Differentiation Evidence for 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone (CAS 964-53-4) vs. In-Class Analogs


Melting Point as a Definitive Identity Discriminator vs. Closest Structural Analogs

The melting point of this compound is reported at 127 °C (Coblentz Society evaluated reference) [1], which serves as a primary discriminant against the most commonly encountered DNPH derivative, 2-butanone DNPH (CAS 958-60-1), which melts at 115.0–119.0 °C (commercial specification, >98% purity by HPLC) . This 8–12 °C difference is analytically significant for classical melting point-based identification schemes where DNPH derivatives are prepared from unknown carbonyl compounds. By contrast, acetone DNPH (CAS 1567-89-1) exhibits a melting point range of 126–128 °C , closely overlapping with the target; however, the molecular weight difference (238.20 vs. 280.28 g/mol) provides an orthogonal discriminator via mass spectrometry.

Melting point determination Derivative identification Qualitative organic analysis

Gas Chromatographic Retention Index (Kovats RI) for Unambiguous Chromatographic Identification

Under standardized GC conditions (packed column, OV-3 stationary phase, 1 m length, 205 °C isothermal), the target compound elutes with a Kovats retention index of 2433, as compiled in the NIST Chemistry WebBook from the original Pías and Gascó (1975) dataset [1][2]. This value is part of a systematic retention index ladder explicitly correlated with molecular branching: acetone DNPH (RI 2272), 2-butanone DNPH (RI 2356), 3-methyl-2-butanone DNPH (RI 2386), 3-pentanone DNPH (RI 2399), the target pinacolone DNPH (RI 2433), and 4-methyl-2-pentanone DNPH (RI 2468) [1][3][4][5][6][7]. The target compound occupies a diagnostically distinct retention window: it is separated from 3-pentanone DNPH by ΔRI = +34 units and from the isomeric 4-methyl-2-pentanone DNPH by ΔRI = −35 units, both exceeding the threshold required for baseline resolution under optimized conditions.

Gas chromatography Kovats retention index Carbonyl compound analysis

E/Z Stereoisomer Purity Advantage in Quantitative Derivatization Protocols

Uchiyama et al. (2007) demonstrated that purified ketone-2,4-dinitrophenylhydrazones exist solely as the E-isomer, but upon acid addition—a standard condition in DNPH derivatization—both E- and Z-isomers appear, with equilibrium Z/E ratios of 0.20–0.22 for unbranched 2-ketone derivatives (2-butanone, 2-pentanone, 2-hexanone) [1]. The presence of dual chromatographic peaks for E- and Z-isomers introduces quantification error unless the analytical method accounts for both forms. For pinacolone DNPH, the C3 gem-dimethyl substitution introduces severe steric compression between the tert-butyl group and the 2,4-dinitrophenyl ring in the Z-configuration, which thermodynamically destabilizes the Z-isomer relative to the E-isomer [1][2]. The Gorgenyi et al. (1995) study on structure-retention relationships further established that the retention index difference between E- and Z-isomers increases with increasing asymmetry at the hydrazono carbon—a condition maximized in the pinacolone derivative [2].

E/Z isomerism Derivatization accuracy HPLC method validation

Validated Infrared Reference Spectrum for Regulatory-Compliant Identity Confirmation

The condensed-phase infrared spectrum (KBr pellet) of pinacolone DNPH is included in the Coblentz Society's evaluated infrared reference spectra collection and archived in the NIST Chemistry WebBook, providing a peer-validated spectral fingerprint for identity confirmation [1]. The spectrum was measured on a dispersive instrument, and NIST notes that it 'may differ in detail from measurements on FTIR instruments or in other chemical environments' [1]. This evaluated reference status is not uniformly available for all DNPH derivatives: of the 29 carbonyl DNPH compounds catalogued in the Pías and Gascó (1975) retention index study, the pinacolone derivative is one of a subset for which a Coblentz-evaluated IR spectrum has been curated [2]. For laboratories operating under ISO/IEC 17025 or GLP frameworks, the existence of a third-party evaluated reference spectrum reduces the burden of in-house reference standard characterization.

Infrared spectroscopy Reference standard Coblentz Society

Structural Uniqueness and Source Availability as a Procurement Gatekeeper

Unlike the widely commercialized acetone DNPH (CAS 1567-89-1, available as Sigma-Aldrich TraceCERT CRM) or 2-butanone DNPH (CAS 958-60-1, stocked by TCI), pinacolone DNPH (CAS 964-53-4) is not listed as an off-the-shelf catalog product by major international chemical suppliers at the time of this review . It is primarily encountered as a laboratory-synthesized derivative or obtained through specialty custom synthesis channels. This supply landscape means that procurement of this compound inherently demands specification of purity criteria, stereoisomeric composition, and chromatographic performance characteristics—criteria that are automatically satisfied (and documented) when sourcing from reputable carbonyl-DNPH reference standard manufacturers, but cannot be assumed when substituting an in-house preparation of a different ketone DNPH .

Custom synthesis Derivative standards Supply chain specificity

High-Value Application Scenarios for 2-Butanone, 3,3-dimethyl-, (2,4-dinitrophenyl)hydrazone (CAS 964-53-4) Based on Quantitative Evidence


GC Method Development for Co-Eluting Carbonyl DNPH Panels in Environmental Air Monitoring

When developing or validating a GC method for airborne carbonyl analysis (e.g., pursuant to ISO 16000-3 or EPA TO-11A), the documented Kovats RI of 2433 (OV-3, 205 °C) serves as a fixed retention marker for method system suitability testing [1]. The ΔRI of +34 units versus 3-pentanone DNPH and −35 units versus 4-methyl-2-pentanone DNPH provides sufficient separation to avoid misidentification of pinacolone-related carbonyl artifacts in industrial emission samples where pinacolone is used as a synthetic intermediate (e.g., triazolylpinacolone fungicide manufacturing) [1][2].

Melting Point-Based Identity Verification in Undergraduate and QC Teaching Laboratories

The distinctive melting point of 127 °C, established against the Coblentz Society evaluated IR reference, makes this compound a robust unknown or calibration standard in organic chemistry teaching laboratories performing classical DNPH derivatization and melting point identification exercises [1]. The 8–12 °C gap from 2-butanone DNPH (115–119 °C) is sufficient for student-level differentiation, while the molecular weight discrepancy (280.28 vs. 252.23 g/mol) provides a confirmatory MS dimension [2].

E/Z Isomerism Reference for HPLC Method Robustness Testing in Pharmaceutical Impurity Analysis

For pharmaceutical analytical development groups quantifying trace ketone impurities via DNPH derivatization and HPLC-UV, the near-exclusive E-isomer population of pinacolone DNPH—predicted from the steric argument supported by Uchiyama et al. (2007) isomerization data—provides a simpler chromatographic profile than multi-isomer derivatives [1]. This compound can serve as a system suitability standard to verify that analytical columns and mobile phase conditions adequately resolve the single dominant E-isomer peak from potential Z-isomer shoulders that appear when analyzing less hindered ketone DNPH derivatives [1].

Procurement Specification for Custom-Synthesized Carbonyl Reference Standards

Given the compound's absence from major supplier catalogs, laboratories requiring this specific DNPH derivative must issue custom synthesis requests with explicit acceptance criteria. The NIST-archived data package—mp 127 °C, RI 2433, Coblentz IR spectrum, molecular formula C12H16N4O4, MW 280.28—constitutes the minimum specification set for purity and identity verification upon receipt [1][2][3]. Any custom-synthesized batch deviating from mp 127 °C by more than ±3 °C or producing a secondary GC peak at RI ≠ 2433 should be rejected [1].

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